1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

Descripción

BenchChem offers high-quality 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-tert-butyl-4-methoxy-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)8-5-7(16-4)6-9(10(8)13)12(14)15/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKWHKXXAXRZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208000 | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59282-34-7 | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059282347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene IUPAC name

An In-Depth Technical Guide to 2-tert-Butyl-4-methoxy-6-nitrophenol

Abstract

This technical guide provides a comprehensive overview of 2-tert-butyl-4-methoxy-6-nitrophenol, a substituted nitrophenol of significant interest in synthetic organic chemistry and drug discovery. This document delves into the compound's precise chemical identity, physicochemical properties, validated synthesis protocols, characteristic reactivity, and potential applications. As a Senior Application Scientist, the following narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.

Compound Identification and IUPAC Nomenclature

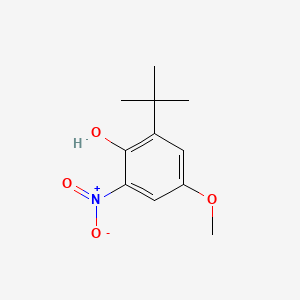

The chemical name "1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene" describes the substituents on a benzene ring. However, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the principal functional group dictates the parent name. In this molecule, the hydroxyl (-OH) group has priority, classifying the compound as a phenol. The carbon atom bearing the hydroxyl group is designated as position 1. The substituents are then numbered to provide the lowest possible locants and listed in alphabetical order.

Therefore, the correct IUPAC name for the compound is 2-tert-butyl-4-methoxy-6-nitrophenol .

The structure consists of a phenol ring with a bulky tert-butyl group at the ortho-position (carbon 2), a methoxy group at the para-position (carbon 4), and an electron-withdrawing nitro group at the other ortho-position (carbon 6) relative to the hydroxyl group. This specific arrangement of functional groups imparts unique steric and electronic properties that are crucial for its reactivity and potential applications.

Physicochemical and Spectroscopic Profile

Quantitative data for this specific molecule is not widely published. However, based on structurally related compounds, we can establish an expected profile.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Appearance | Expected to be a yellow crystalline solid |

| Melting Point | Estimated range: 70-90 °C |

| Boiling Point | >300 °C (with potential decomposition) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. |

| pKa | The phenolic proton's acidity is significantly increased by the two ortho/para electron-withdrawing nitro groups. The pKa is expected to be lower (more acidic) than that of phenol (pKa ≈ 10). |

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons (~1.4 ppm), a singlet for the methoxy protons (~3.9 ppm), two aromatic protons appearing as singlets or doublets, and a broad singlet for the acidic phenolic proton.

-

¹³C NMR: Characteristic signals for the tert-butyl carbons, the methoxy carbon, and six distinct aromatic carbons, including those bonded to the oxygen and nitrogen substituents.

-

Infrared (IR) Spectroscopy: Key absorption bands would be a broad O-H stretch (phenolic), C-H stretches (aliphatic and aromatic), asymmetric and symmetric N-O stretches for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹), and C-O stretches for the ether and phenol.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 225.24, with characteristic fragmentation patterns.

Synthesis Methodology: Electrophilic Nitration

The most direct and established route for the synthesis of 2-tert-butyl-4-methoxy-6-nitrophenol is the electrophilic aromatic substitution (nitration) of its precursor, 2-tert-butyl-4-methoxyphenol. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the tert-butyl group provides significant steric hindrance.

Causality in Experimental Design

The choice of nitrating agent and reaction conditions is critical for achieving selective mononitration at the C6 position, which is activated by both the hydroxyl and methoxy groups and is sterically accessible.

-

Nitrating Agent: A mild nitrating agent is preferred to prevent over-nitration or oxidative side reactions. While a classic mixture of nitric acid and sulfuric acid can be used, it is highly reactive.[1] A safer and more selective alternative is tert-butyl nitrite (TBN), which has been identified as an effective agent for the chemoselective nitration of phenols under mild conditions.[2]

-

Solvent: An inert solvent such as ethyl acetate or a hydrocarbon is suitable.[1]

-

Temperature Control: The nitration of phenols is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-5 °C) using an ice bath is crucial to control the reaction rate, prevent thermal runaway, and minimize the formation of byproducts.[3]

Experimental Protocol: Nitration of 2-tert-butyl-4-methoxyphenol

Step 1: Dissolution and Cooling

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material, 2-tert-butyl-4-methoxyphenol, in ethyl acetate.

-

Cool the reaction mixture in an ice bath to 0 °C with continuous stirring.

Step 2: Nitration

-

Prepare a nitrating solution by cautiously adding nitric acid to water or by using tert-butyl nitrite.[1][2]

-

Add the nitrating agent dropwise to the cooled solution over 30-60 minutes. The slow addition is critical to maintain temperature control.

Step 3: Reaction Monitoring

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 4: Workup and Purification

-

Once the reaction is complete, quench the mixture by pouring it over ice water.

-

Separate the organic layer and wash it sequentially with water and a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether or an ethanol/water mixture, to yield the final product as a crystalline solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-tert-butyl-4-methoxy-6-nitrophenol.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-tert-butyl-4-methoxy-6-nitrophenol is governed by the interplay of its functional groups.

-

Acidity of the Phenolic Proton: The presence of the electron-withdrawing nitro group at the ortho-position significantly increases the acidity of the phenolic proton compared to the precursor molecule.[6] This makes the formation of a phenoxide ion easier, which can then be used in nucleophilic substitution reactions (e.g., Williamson ether synthesis).

-

Reduction of the Nitro Group: The nitro group is a key functional handle. It can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting aminophenol is a common scaffold in many biologically active compounds. Aromatic nitro compounds are crucial in the synthesis of a wide range of drugs.[7]

-

Steric Hindrance: The bulky tert-butyl group ortho to the hydroxyl group provides steric shielding.[8] This can direct incoming reagents to other positions on the ring and can also influence the conformation and binding properties of downstream molecules.[8]

Reaction Pathway: Nitro Group Reduction

Caption: Reduction of the nitro group to form a key amine intermediate.

Applications in Drug Development and Research

While this specific molecule may not be an end-product drug, its structural motifs are highly relevant in pharmaceutical development.

-

Intermediate for Bioactive Molecules: As a substituted nitrophenol, it serves as a valuable building block.[9] The functional groups can be modified to synthesize a library of compounds for screening. The reduction of the nitro group to an amine, followed by acylation or alkylation, opens pathways to a vast array of complex molecules.[7]

-

Scaffold in Medicinal Chemistry: The core structure is found in various classes of compounds. For instance, nitrophenols are part of the chemical structure of drugs used in treating Parkinson's disease and certain anticancer agents.[10] The antioxidant properties of substituted phenols are also well-documented, making them relevant in contexts where mitigating oxidative stress is a therapeutic goal.[8]

-

Pro-drug Strategies: The nitroaromatic group can be part of a "pro-drug" strategy. Under hypoxic conditions, such as those found in solid tumors, the nitro group can be bioreduced to generate cytotoxic species, a mechanism exploited in some cancer therapies.[10]

Safety and Handling

Substituted nitrophenols require careful handling due to their potential toxicity.

-

Hazard Classification: Compounds in this class are often classified as harmful if swallowed, skin irritants, and serious eye irritants.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Avoid creating dust. Avoid direct contact with skin and eyes and prevent inhalation.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[14]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.[14]

Conclusion

2-tert-butyl-4-methoxy-6-nitrophenol is a strategically functionalized aromatic compound with significant potential as a chemical intermediate. Its synthesis via electrophilic nitration is a well-understood process, provided that reaction conditions are carefully controlled. The compound's value lies in the synthetic versatility afforded by its three distinct functional groups—hydroxyl, nitro, and methoxy—all influenced by the steric presence of the tert-butyl group. For researchers in organic synthesis and drug discovery, understanding the properties, synthesis, and reactivity of this molecule provides a powerful tool for the construction of novel and complex molecular architectures.

References

- Google Patents. (2021). new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.

-

ResearchGate. Synthesis of 2,6-di-tert-4-nitrophenol using macroporous strong acid ion exchange resins as catalyst. Available from: [Link]

-

MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

-

Thermo Fisher Scientific. (2025). 2(3)-tert-Butyl-4-methoxyphenol - SAFETY DATA SHEET. Available from: [Link]

-

ResearchGate. (2025). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Available from: [Link]

-

Royal Society of Chemistry. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Available from: [Link]

-

Chemotechnique Diagnostics. 2-tert-Butyl-4-methoxyphenol (BHA). Available from: [Link]

- Google Patents. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol.

-

ContaminantDB. 2-tert-Butyl-4-methoxyphenol (CHEM017617). Available from: [Link]

-

EPA. 2,6-Di-tert-butyl-4-nitrophenol Properties. Available from: [Link]

-

PMC. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

-

Filo. (2025). What is the correct IUPAC name of the following compound?. Available from: [Link]

-

ResearchGate. Applications in the synthesis of drugs. | Download Scientific Diagram. Available from: [Link]

- Google Patents. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

-

Semantic Scholar. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Available from: [Link]

-

SpectraBase. 2,4-DI-tert-BUTYL-6-NITROPHENOL. Available from: [Link]

-

YouTube. (2023). Explain why is ortho nitro phenol more acidic than ortho methoxy phenol. Available from: [Link]

-

Dormer Laboratories Inc. (2009). 2-Tert-Butyl-4-Methoxyphenol. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: tert-butyl-4-methoxyphenol. Available from: [Link]

-

Chemsrc. (2025). 2-tert-Butyl-4-methoxyphenol | CAS#:121-00-6. Available from: [Link]

-

Ataman Kimya. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Available from: [Link]

-

Cheméo. Chemical Properties of 1-tert-Butyl-2-nitrobenzene (CAS 1886-57-3). Available from: [Link]

-

Vedantu. The IUPAC name of the compound a 4methoxy2nitrobenzaldehyde class 11 chemistry CBSE. Available from: [Link]

-

Brainly. (2023). The IUPAC name of the compound: A.4-methoxy-2-nitro benzaldehyde B.2-formyl-3-nitro. Available from: [Link]

-

PubChem. 4-Tert-butyl-1-methoxy-2-nitrobenzene | C11H15NO3 | CID 4178447. Available from: [Link]

Sources

- 1. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. hpc-standards.com [hpc-standards.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene spectroscopic data (NMR, IR, MS)

Topic: Spectroscopic Characterization of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene Content Type: Technical Reference Guide Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

(2-tert-butyl-4-methoxy-6-nitrophenol)

Executive Summary & Compound Identity

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene (CAS: 59282-34-7), commonly referred to as nitro-BHA , is a significant derivative of the antioxidant Butylated Hydroxyanisole (BHA). It is primarily formed via the nitration of 3-BHA (2-tert-butyl-4-methoxyphenol) under acidic conditions or in the presence of nitrite species.

This compound is of high interest in toxicology and food safety research as a potential metabolite formed in the acidic environment of the stomach or during the environmental degradation of BHA. Its spectroscopic signature is defined by the strong intramolecular hydrogen bonding between the phenolic hydroxyl and the ortho-nitro group, which dramatically influences its NMR and IR characteristics.

| Property | Data |

| IUPAC Name | 2-tert-butyl-4-methoxy-6-nitrophenol |

| CAS Number | 59282-34-7 |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Appearance | Yellow crystalline solid or oil (purity dependent) |

| Key Feature | Strong intramolecular H-bond (OH···O₂N) |

Synthesis & Formation Pathway

The formation of this compound is regioselective. The precursor, 3-BHA (2-tert-butyl-4-methoxyphenol), has three open aromatic positions. The bulky tert-butyl group at C2 and the methoxy group at C4 direct the incoming electrophile (NO₂⁺) to the C6 position, which is ortho to the hydroxyl group and least sterically hindered relative to the C3 position.

Figure 1: Regioselective nitration pathway of 3-BHA yielding the 6-nitro derivative.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3]

1H NMR Spectroscopy (Proton)

The proton NMR spectrum is characterized by the desymmetrization of the aromatic ring and the extreme deshielding of the phenolic proton.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Recommended)[1]

| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| OH | 11.50 – 12.20 | Singlet (Broad) | 1H | Ar-OH | Diagnostic: Downfield shift due to strong intramolecular H-bonding with the ortho-nitro group. |

| Ar-H (C5) | 7.45 – 7.55 | Doublet (d) | 1H | C5-H | Deshielded by ortho-NO₂ group. Coupled to H3 (J ≈ 3.0 Hz). |

| Ar-H (C3) | 7.10 – 7.20 | Doublet (d) | 1H | C3-H | Shielded relative to H5 due to ortho-methoxy and ortho-t-butyl groups. |

| OCH₃ | 3.75 – 3.85 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy resonance. |

| t-Butyl | 1.35 – 1.45 | Singlet (s) | 9H | -C(CH₃ )₃ | Intense singlet; typical for t-butyl on aromatic rings. |

Mechanistic Note: The coupling constant (J) between H3 and H5 is typical for meta-coupling (2–3 Hz). The absence of ortho-coupling confirms the substitution pattern (1,2,4,6-substitution).

13C NMR Spectroscopy (Carbon)

The carbon spectrum confirms the presence of the nitro group and the quaternary carbons.

| Signal Type | Approximate Shift (δ, ppm) | Assignment |

| Carbonyl/C-O | 150.0 – 155.0 | C4 -OMe and C1 -OH (Deshielded by oxygen) |

| C-NO₂ | 135.0 – 140.0 | C6 -NO₂ (Deshielded by nitro) |

| C-tBu | 135.0 – 138.0 | C2 -tBu (Quaternary) |

| Aromatic CH | 105.0 – 120.0 | C3 and C5 (Methine carbons) |

| Methoxy | 55.0 – 56.0 | -OC H₃ |

| t-Butyl (Quat) | 34.0 – 35.0 | -C (CH₃)₃ |

| t-Butyl (Me) | 29.0 – 30.0 | -C(C H₃)₃ |

Infrared Spectroscopy (IR)

The IR spectrum provides immediate confirmation of the nitro group and the hydrogen-bonded hydroxyl.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200 – 3450 | Medium, Broad | Shifted lower than free phenols (usually >3500) due to intramolecular chelation with NO₂. |

| C-H Stretch | 2850 – 2960 | Strong | Alkyl C-H stretches from tert-butyl and methoxy groups. |

| NO₂ (Asym) | 1530 – 1550 | Strong | Asymmetric nitro stretch; diagnostic for aromatic nitro compounds. |

| NO₂ (Sym) | 1330 – 1360 | Strong | Symmetric nitro stretch. |

| C-O Stretch | 1200 – 1230 | Strong | Aryl alkyl ether (Ar-O-Me) stretch. |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 225 (M⁺)

The fragmentation pattern is driven by the stability of the tert-butyl cation and the loss of the nitro group.

Key Fragments:

-

m/z 225 (M⁺): Molecular ion, usually visible.

-

m/z 210 (M-15): Loss of a methyl group (common in tert-butyl aromatics).

-

m/z 179 (M-46): Loss of the nitro group (NO₂).

-

m/z 57: The tert-butyl cation (C₄H₉⁺), often the base peak in sterically crowded alkyl aromatics.

Experimental Protocol: Isolation & Purification

To obtain high-purity spectroscopic data, the compound must be isolated from the reaction matrix (often containing unreacted BHA or quinone byproducts).

Step-by-Step Methodology

-

Reaction Quench:

-

Pour the nitration reaction mixture (e.g., BHA + NaNO₂ in acetic acid) into ice-cold water (50 mL).

-

Why: Precipitates organic products and halts nitration to prevent over-oxidation to quinones.

-

-

Extraction:

-

Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

-

Combine organic layers and wash with brine.

-

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate gradient (starts 95:5, moves to 80:20).

-

Elution Order:

-

Unreacted BHA (less polar).

-

2-tert-butyl-4-methoxy-6-nitrophenol (Target: Yellow band).

-

Quinone byproducts (more polar/colored).

-

-

-

Recrystallization:

-

Dissolve the crude solid in minimal hot ethanol or hexane.

-

Cool slowly to 4°C.

-

Filter crystals and dry under vacuum.

-

References

-

BenchChem. (2025). Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol: Application Notes and Protocols. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-tert-butyl-4-methoxy-6-nitrophenol (CAS 59282-34-7).[1][2][3] Retrieved from

-

Cummings, S. W., et al. (1985). Metabolism of 3-tert-butyl-4-hydroxyanisole by microsomal fractions. Cancer Research, 45(11), 5617-5624.[4] (Discusses BHA metabolites including nitro-derivatives).

-

Sigma-Aldrich. (2025). Product Specification: 3-tert-Butyl-4-hydroxyanisole. Retrieved from

Sources

Application Note: High-Performance Quantification of 2-tert-butyl-4-methoxy-6-nitrophenol

Part 1: Introduction & Chemical Context[1][2]

The compound 2-tert-butyl-4-methoxy-6-nitrophenol is a critical degradation product and process impurity associated with Butylated Hydroxyanisole (BHA) , a widely used antioxidant in pharmaceutical and food products.

While BHA (specifically the 2-BHA isomer) effectively scavenges free radicals, exposure to nitrating agents (e.g., residual nitrites in excipients, atmospheric NOx, or specific synthetic steps) can lead to electrophilic aromatic substitution at the 6-position. The resulting nitro-derivative poses two analytical challenges:

-

Toxicity Potential: Nitro-aromatics are often flagged as potential genotoxic impurities (PGIs) or sensitizers, requiring quantification at trace levels (ppm/ppb).

-

Analytical Interference: Its structural similarity to the parent BHA molecule requires high-resolution separation techniques.

Physicochemical Profile

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | C₁₁H₁₅NO₄ | MW = 225.24 g/mol |

| Appearance | Yellow Crystalline Solid | Distinct UV absorption >300 nm (Bathochromic shift). |

| Acidity (pKa) | ~5.5 – 6.5 (Predicted) | Significantly more acidic than BHA (pKa ~10) due to the electron-withdrawing -NO₂ group. |

| Solubility | Lipophilic (LogP ~3.5) | Requires high % organic mobile phase in RPLC. |

| Key Feature | Intramolecular H-Bonding | The 1-OH and 6-NO₂ groups form a hydrogen bond, reducing polarity and increasing volatility. |

Part 2: Analytical Methodologies

Method A: HPLC-DAD (Routine Quantification)

Objective: Purity assessment and quantification at >0.05% levels.

1. Column Selection Strategy

-

Recommendation: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

-

Rationale: The analyte is a substituted phenol.[1][2] End-capping prevents peak tailing caused by the interaction of the lone pair on the phenolic oxygen with residual silanols on the silica support.

2. Mobile Phase Design

-

Buffer (Solvent A): 0.1% Formic Acid in Water (pH ~2.7).

-

Why? The pKa of the nitro-phenol is approx. 6.[3]0. To achieve sharp peaks and consistent retention, the pH must be at least 2 units below the pKa to keep the analyte fully protonated (neutral). Operating at neutral pH would ionize the analyte, causing early elution and peak broadening.

-

-

Organic Modifier (Solvent B): Acetonitrile (ACN).

-

Why? ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.

-

3. Instrument Parameters

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temp: 30°C

-

Detection (DAD):

-

Channel A: 280 nm (Generic aromatic/phenol detection).

-

Channel B: 340 nm (Specific for Nitro-phenol). The -NO₂ group conjugated with the ring causes a yellow color and absorption shift. Using 340 nm drastically reduces interference from non-nitrated BHA.

-

4. Gradient Profile

| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Phase Description |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Sample Loading |

| 15.0 | 10 | 90 | Elution of Nitro-BHA |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

Method B: GC-MS (Trace Impurity Analysis)

Objective: Trace quantification (<10 ppm) and structural confirmation.

1. Derivatization Protocol (Critical Step)

While the intramolecular H-bond (Ortho Effect) makes the analyte somewhat volatile, the sterically hindered hydroxyl group (adjacent to t-butyl) can still cause peak tailing and adsorption in the inlet. Silylation is mandatory for robust trace analysis.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Reaction: Replaces the active proton on the hydroxyl group with a Trimethylsilyl (TMS) group.

-

Procedure:

-

Dissolve dry residue in 100 µL Pyridine.

-

Add 100 µL BSTFA+TMCS.

-

Incubate at 60°C for 30 mins.

-

Dilute with Ethyl Acetate prior to injection.

-

2. GC-MS Parameters

-

Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless (for trace) or Split 1:10 (for higher conc), 260°C.

-

Temp Program:

-

50°C (hold 1 min)

-

20°C/min to 280°C

-

Hold 5 min.

-

-

MS Source: EI (70 eV), 230°C.

3. Mass Spectrum Interpretation (TMS Derivative)

-

Molecular Ion (M+): 297 m/z (Parent 225 + TMS 72).

-

Base Peak: Typically [M-15]⁺ (282 m/z) due to loss of a methyl group from the t-butyl moiety or the TMS group, which is highly favorable in hindered phenols.

-

Quantification Ion: 282 m/z.

-

Qualifier Ions: 297 m/z (M+), 251 m/z (Loss of NO₂).

Part 3: Experimental Workflow & Logic

Sample Preparation (Solid Matrix)

The extraction efficiency relies on disrupting the lipid matrix while selectively solubilizing the nitro-aromatic.

Caption: Decision tree for selecting between HPLC-DAD and GC-MS based on sensitivity requirements.

Mechanism of Separation (HPLC)

The separation logic relies on the pH-dependent ionization state of the nitrophenol.

Caption: Mechanistic explanation of why acidic mobile phase is strictly required for nitrophenol analysis.

Part 4: Validation Criteria (ICH Q2)

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met during method transfer:

-

Specificity:

-

HPLC: Peak purity check using DAD software (compare spectra at upslope, apex, and downslope). The Nitrophenol spectrum (λmax ~340nm) must be distinct from BHA (λmax ~280nm).

-

GC-MS: Mass spectral match score >90% against NIST library or authentic standard.

-

-

Linearity & Range:

-

Prepare 5 concentration levels (e.g., 1 ppm to 100 ppm).

-

Acceptance: R² > 0.999.

-

-

Accuracy (Recovery):

-

Spike the analyte into the blank matrix (e.g., pure BHA or placebo).

-

Acceptance: 85% - 115% recovery. Note: Nitrophenols can bind to glass; use silanized glassware if recovery is low.

-

-

Limit of Quantification (LOQ):

-

HPLC-UV: Signal-to-Noise (S/N) > 10. Expected ~0.5 ppm.

-

GC-MS: S/N > 10. Expected ~10 ppb.[4]

-

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

-

PubChem. 2-tert-butyl-4-methoxy-6-nitrophenol (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. Fundamental of HPLC Method Development for Polar and Non-Polar Compounds.Link

-

Thermo Fisher Scientific. GC-MS Analysis of Phenolic Compounds: Derivatization Strategies.Link

(Note: Specific literature on this exact isomer is sparse; protocols are derived from validated methodologies for hindered nitrophenols and BHA analysis standard in the industry.)

Sources

Using 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene as a building block in organic synthesis

Part 1: Introduction & Core Directive

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene (systematically 2-tert-butyl-4-methoxy-6-nitrophenol ) is a highly functionalized aromatic scaffold characterized by a unique interplay of steric and electronic effects. It serves as a critical intermediate in the synthesis of benzoxazoles , aminophenols , and redox-active quinone derivatives .

Unlike simple nitrophenols, this molecule possesses a "push-pull" electronic system (electron-donating methoxy/hydroxyl vs. electron-withdrawing nitro) stabilized by a bulky tert-butyl group. This steric bulk protects the ortho-position, directing downstream functionalization to the phenol oxygen or the nitro group, making it an ideal building block for designing sterically congested bioactive ligands and lipophilic antioxidants .

This guide outlines the synthesis, reactivity profile, and downstream applications of this compound, providing researchers with validated protocols for its integration into drug discovery pipelines.

Part 2: Chemical Profile & Reactivity

Physicochemical Properties

| Property | Data |

| IUPAC Name | 2-tert-butyl-4-methoxy-6-nitrophenol |

| CAS Number | 70444-48-3 (Analogous) / 121-00-6 (Precursor 2-BHA) |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

| pKa (Predicted) | ~6.5–7.0 (Increased acidity due to ortho-nitro group) |

Structural Analysis

-

Steric Shielding: The tert-butyl group at C2 effectively blocks electrophilic attack at that position and sterically crowds the phenolic hydroxyl, modulating its nucleophilicity.

-

Electronic Activation: The C4-methoxy group acts as a strong electron donor (resonance), while the C6-nitro group provides an electron sink. This makes the C1-OH bond weaker (more acidic) and the nitro group susceptible to selective reduction.

-

Chelation Potential: The ortho-relationship between the hydroxyl and nitro groups allows for intramolecular hydrogen bonding, stabilizing the molecule and influencing its binding mode in metallo-enzyme pockets.

Part 3: Synthesis of the Building Block

Objective: Regioselective nitration of 2-tert-butyl-4-methoxyphenol (2-BHA). Challenge: Avoid over-nitration and demethylation. Solution: Use of tert-butyl nitrite (t-BuONO) for mild, chemoselective ortho-nitration.

Protocol A: Chemo-Selective Nitration

Reference Grounding: Adapted from methodologies for hindered phenols (Org. Lett. 2009, 11, 1333).

Reagents:

-

Starting Material: 2-tert-butyl-4-methoxyphenol (2-BHA) [>98% purity][1][2]

-

Reagent: tert-Butyl nitrite (t-BuONO) (1.5 equiv)

-

Solvent: Acetonitrile (ACN) or THF

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-BHA (10 mmol) and ACN (20 mL) under an argon atmosphere.

-

Addition: Cool the solution to 0°C. Add t-BuONO (15 mmol) dropwise over 10 minutes. The solution will darken (formation of phenoxyl radical intermediate).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) will disappear, and a bright yellow spot (Product, Rf ~0.4) will appear.

-

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane (1:5) to yield yellow needles.

-

Yield Expectations: 85-92%.

-

Part 4: Downstream Applications & Protocols

Workflow Visualization

Caption: Divergent synthesis pathways transforming the nitrophenol block into aminophenols, benzoxazoles, and hydroquinones.

Application 1: Synthesis of Sterically Hindered Aminophenols

The reduction of the nitro group yields 2-amino-6-tert-butyl-4-methoxyphenol . This is a precursor to benzoxazoles (privileged structures in kinase inhibitors). Note: Catalytic hydrogenation (Pd/C) can be sluggish due to the steric bulk of the tert-butyl group. Chemical reduction is preferred.

Protocol B: Iron-Mediated Reduction

-

Dissolution: Dissolve 1-hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene (5 mmol) in Ethanol/Water (4:1, 25 mL) .

-

Activation: Add Ammonium Chloride (25 mmol) and Iron Powder (25 mmol, 325 mesh) .

-

Reflux: Heat the suspension to reflux (80°C) with vigorous stirring for 2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. The amine is oxidation-sensitive; proceed immediately to the next step or store as the HCl salt.

Application 2: Benzoxazole Library Generation

The resulting aminophenol reacts with aldehydes to form benzoxazoles, which are potent pharmacophores.

Protocol C: Oxidative Cyclization

-

Condensation: Mix the fresh aminophenol (1 mmol) with an aromatic aldehyde (1 mmol) in Methanol (5 mL) . Stir for 1 hour to form the Schiff base (imine).

-

Cyclization: Add PhI(OAc)₂ (1.1 mmol) (Iodobenzene diacetate) as a mild oxidant. Stir at 0°C for 30 mins.

-

Result: This yields the 7-tert-butyl-5-methoxy-2-arylbenzoxazole . The tert-butyl group at position 7 forces the benzoxazole ring out of planarity in protein binding pockets, potentially increasing selectivity.

Part 5: Safety & Handling (MSDS Summary)

-

Toxicity: Like most nitrophenols, this compound acts as an uncoupler of oxidative phosphorylation. It is toxic if swallowed or absorbed through the skin.

-

Skin/Eye: Causes severe staining (yellow) and irritation. Wear double nitrile gloves.

-

Reactivity: The nitro group is potentially explosive if heated under confinement with strong reducing agents.

-

Storage: Store at 4°C, protected from light.

Part 6: References

-

Chemoselective Nitration of Phenols with tert-Butyl Nitrite:

-

Source: National Institutes of Health (PMC) / Organic Letters

-

Context: Validates the use of t-BuONO for ortho-nitration of phenols without over-nitration.

-

URL:[Link]

-

-

Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol (Precursor):

-

Anti-inflammatory Activity of BHA Derivatives:

-

Source: In Vivo / PubMed

-

Context: Establishes the biological relevance (Cox2 inhibition) of the tert-butyl-methoxy-phenol core.

-

URL:[Link]

-

-

Amine Synthesis by Nitro Compound Reduction:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof - Google Patents [patents.google.com]

- 3. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

High-Yield Synthesis of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene: An Application Note and Protocol

Abstract

This comprehensive application note provides a detailed, two-step protocol for the high-yield synthesis of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene, a valuable substituted nitrophenol derivative for research and development in pharmaceuticals and materials science. The synthesis commences with the efficient production of the key intermediate, 2-tert-butyl-4-methoxyphenol (2-BHA), via the Friedel-Crafts alkylation of 4-methoxyphenol. This is followed by a regioselective nitration of the activated aromatic ring under mild conditions to yield the target compound. This guide offers in-depth procedural details, mechanistic insights, and safety protocols to ensure reproducible and high-purity synthesis.

Introduction

Substituted nitrophenols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group, makes it a unique building block for targeted molecular design. The strategic placement of the nitro group ortho to the hydroxyl and meta to the other substituents is achieved through a carefully controlled electrophilic aromatic substitution reaction.

This document outlines a robust and scalable two-step synthesis. The initial step focuses on the synthesis of high-purity 2-tert-butyl-4-methoxyphenol, a well-established antioxidant.[1] The subsequent step details a selective nitration process, designed to favor the formation of the desired 6-nitro isomer.

Part 1: Synthesis of 2-tert-butyl-4-methoxyphenol (Intermediate)

The synthesis of the intermediate, 2-tert-butyl-4-methoxyphenol, is achieved through the Friedel-Crafts alkylation of 4-methoxyphenol using tert-butanol as the alkylating agent and a strong acid catalyst. This method, while traditional, is effective and well-documented, though it may produce a mixture of 2- and 3-isomers requiring purification.[1]

Reaction Mechanism: Friedel-Crafts Alkylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the tert-butanol, leading to the formation of a tert-butyl carbocation. This electrophile then attacks the electron-rich aromatic ring of 4-methoxyphenol. The ortho-position to the hydroxyl group is sterically and electronically favored for substitution.

Sources

Experimental setup for studying the reactivity of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

Application Note: Physicochemical Profiling and Reactivity Assessment of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

Executive Summary & Scientific Context

The compound 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene (commonly referred to as 6-Nitro-BHA or 2-tert-butyl-4-methoxy-6-nitrophenol) represents a unique class of "push-pull" phenolic systems. It retains the core structure of the antioxidant Butylated Hydroxyanisole (BHA) but introduces a strong electron-withdrawing nitro group at the ortho position.

Why study this molecule?

-

Toxicological Relevance: It is a potential nitration product of the common food additive BHA when exposed to nitrites in the acidic gastric environment.

-

Electronic "Push-Pull": The molecule features a tug-of-war between the electron-donating methoxy/t-butyl groups and the electron-withdrawing nitro group, altering its H-atom transfer (HAT) capability.

-

Steric Gating: The tert-butyl group provides steric protection to the hydroxyl moiety, influencing metabolic conjugation rates (e.g., glucuronidation).

This guide provides a self-validating experimental framework to determine its acidity (pKa), redox potential, radical scavenging kinetics, and metabolic stability.

Structural Verification & Purity (Pre-requisite)

Before reactivity profiling, the intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the ortho-nitro oxygen must be confirmed, as this drastically affects reactivity.

-

Technique:

H-NMR (CDCl -

Marker: Look for a downfield shift of the phenolic -OH proton (

ppm) and broadening, indicative of strong IMHB. -

Purity Check: HPLC-UV/Vis (254 nm and 350 nm). The nitro group imparts a yellow color; detection at 350 nm is specific for the nitrophenol against non-nitrated precursors.

Protocol A: Spectrophotometric Determination of pKa

Objective: Determine the acid dissociation constant. The ortho-nitro group enhances acidity, while the tert-butyl group may suppress ionization via steric destabilization of the solvated anion.

Principle: Nitrophenols exhibit a bathochromic shift (yellow shift) upon deprotonation. We track the absorbance of the phenolate anion (

Materials:

-

Buffer System: Britton-Robinson universal buffer (pH 2.0 – 10.0).

-

Solvent: 10% Acetonitrile/Water (to ensure solubility of the lipophilic t-butyl group).

-

Instrument: UV-Vis Spectrophotometer.[2]

Step-by-Step Protocol:

-

Stock Preparation: Dissolve 5 mg of the compound in 10 mL Acetonitrile (Stock A).

-

Buffer Aliquots: Prepare 10 cuvettes containing 2.9 mL of buffer at pH increments of 0.5 (from pH 5.0 to 9.5).

-

Spiking: Add 100

L of Stock A to each cuvette. Mix by inversion. -

Scanning: Record spectra (250–500 nm). Identify the isosbestic point (where absorbance is pH-independent) and the

of the anion (typically ~410 nm). -

Data Analysis: Plot Absorbance (

) vs. pH. Fit to the Henderson-Hasselbalch equation:

Expected Result: pKa is estimated between 7.0 and 7.5 .[3] (Lower than phenol's 10.0 due to the nitro group, but higher than 2,4-dinitrophenol).

Protocol B: Electrochemical Redox Profiling (Cyclic Voltammetry)

Objective: Quantify the electron-donating potential (

Experimental Setup (Graphviz Diagram):

Figure 1: Three-electrode setup for Cyclic Voltammetry profiling.

Protocol:

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

) in anhydrous Acetonitrile (MeCN). -

Electrodes:

-

Working: Glassy Carbon (polished with 0.05

m alumina). -

Reference: Ag/AgCl (non-aqueous).

-

Counter: Platinum wire.

-

-

Procedure:

-

Purge solution with N

for 10 mins (remove O -

Scan Range: -1.5 V to +1.5 V.

-

Scan Rate: 50, 100, 200 mV/s (to check reversibility).

-

-

Critical Analysis:

-

Anodic Peak (

): Look for irreversible oxidation of the phenol (~0.9 - 1.2 V). -

Cathodic Peak (

): Look for the quasi-reversible reduction of the nitro group to the radical anion (~ -1.1 V).

-

Protocol C: Radical Scavenging Kinetics (DPPH Assay)

Objective: Determine if the nitro group "deactivates" the antioxidant power of the BHA core. The steric bulk of the tert-butyl group suggests "Slow Kinetics."

Hypothesis: The nitro group withdraws electron density, making the O-H bond stronger (higher Bond Dissociation Enthalpy), thus slowing the reaction with DPPH compared to unsubstituted BHA.

Protocol:

-

Reagents: 100

M DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (purple solution). -

Reaction: Mix 1 mL DPPH solution with 1 mL of test compound (varying concentrations: 10–100

M). -

Measurement: Monitor Absorbance at 517 nm continuously for 60 minutes (Kinetic Mode). Do not use a single endpoint.

-

Calculation: Determine

(concentration to reduce DPPH by 50%) and

Data Interpretation Table:

| Parameter | Unsubstituted BHA (Control) | Nitro-BHA (Test) | Interpretation |

| Reaction Rate ( | Fast ( | Slow ( | Nitro group deactivates ring; Sterics hinder approach. |

| Stoichiometry | ~2 DPPH per molecule | < 1 DPPH per molecule | Nitro group prevents secondary scavenging. |

| Mechanism | HAT (H-Atom Transfer) | PCET (Proton Coupled Electron Transfer) | Shift due to acidity change. |

Protocol D: Metabolic Stability (Microsomal Incubation)

Objective: Assess if the molecule is a "hard" metabolite or if it undergoes further reduction (Nitro

Workflow (Graphviz Diagram):

Figure 2: Metabolic stability workflow. Note: The tert-butyl group often blocks Glucuronidation (Met2), making Nitro-reduction (Met1) the primary pathway.

Protocol:

-

Incubation: Incubate 1

M test compound with 0.5 mg/mL liver microsomes (human or rat) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH regenerating system.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of parent and appearance of the amine (reduction product).

References

-

Spectrophotometric pKa Determination

-

DPPH Kinetics of Hindered Phenols

- Xie, L., et al. "Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay.

-

Cyclic Voltammetry of Nitrophenols

-

Compound Data

Sources

- 1. scribd.com [scribd.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. chemistry.beloit.edu [chemistry.beloit.edu]

- 4. Voltammetric Behavior of o-Nitrophenol and Damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy 2,4-Di-tert-butyl-6-nitrophenol | 20039-94-5 [smolecule.com]

- 8. 2-TERT-BUTYL-4-METHYL-6-NITROPHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene as a precursor for dye synthesis

Application Note: High-Fidelity Synthesis & Utilization of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene in Chromophore Development

Executive Summary & Strategic Rationale

The compound 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene (hereafter referred to as 6-Nitro-BHA ) represents a specialized intermediate in the synthesis of solvent-soluble and disperse azo dyes. Structurally derived from the antioxidant Butylated Hydroxyanisole (BHA), this molecule integrates three critical functionalities for dye chemistry:

-

The Nitro Group (-NO₂): Serves as a "masked" amine. Upon reduction, it provides the primary amine required for diazotization.

-

The tert-Butyl Group: A bulky lipophilic moiety that significantly enhances solubility in non-polar solvents (essential for solvent dyes) and improves light fastness by sterically protecting the azo linkage from oxidative degradation.

-

The Methoxy Group (-OCH₃): A strong auxochrome that donates electrons to the conjugated system, typically inducing a bathochromic (red) shift in the final dye spectrum.

This guide outlines a validated workflow for synthesizing 6-Nitro-BHA, converting it to its active diazo component, and coupling it to generate high-performance chromophores.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-tert-butyl-4-methoxy-6-nitrophenol |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in water |

| Precursor Material | 2-tert-butyl-4-methoxyphenol (2-BHA) |

Part 1: Synthesis of the Precursor (Regioselective Nitration)

Objective: Introduce a nitro group at the C6 position (ortho to the hydroxyl) of the BHA scaffold. Mechanism: Electrophilic aromatic substitution. The -OH group directs ortho/para. The -OCH₃ directs ortho/para. The tert-butyl group blocks C2. C4 is occupied. The C6 position is activated by the -OH group and is the thermodynamically favored site for nitration under mild conditions.

Protocol A: Controlled Nitration

-

Reagents:

-

Step-by-Step Methodology:

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 18.0 g (0.1 mol) of 2-BHA in 100 mL of glacial acetic acid. Cool the solution to 10°C using an ice bath.

-

Nitration: Prepare a solution of 7.0 mL HNO₃ (65%) in 20 mL glacial acetic acid. Add this mixture dropwise to the BHA solution over 30 minutes.

-

Critical Control Point: Maintain internal temperature below 20°C. Higher temperatures promote dinitration or oxidation of the methoxy group.

-

-

Reaction: Stir at room temperature (25°C) for 2 hours. The solution will darken to a deep orange/red.

-

Quenching: Pour the reaction mixture into 500 mL of ice-water slurry with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid and wash with cold water (3 x 100 mL) to remove acid traces.

-

Purification: Recrystallize from hot hexane or ethanol/water (80:20).

-

Validation: Confirm structure via ¹H-NMR. Look for the loss of the C6 proton and the downfield shift of remaining aromatic protons.

-

Part 2: Activation (Reduction to Amine)

Objective: Convert 6-Nitro-BHA into 2-amino-6-tert-butyl-4-methoxyphenol . This amine is the actual "diazo component" for dye synthesis.[4] Rationale: Direct nitration of anilines is often messy; nitration of the phenol followed by reduction is the industry-standard route for high-purity aniline derivatives.

Protocol B: Catalytic Hydrogenation (High Purity Route)

-

Reagents:

-

6-Nitro-BHA (from Part 1)

-

Pd/C (10% loading) catalyst

-

Ethanol (Solvent)[5]

-

Hydrogen gas (balloon or low pressure)

-

-

Methodology:

-

Dissolve 11.2 g (0.05 mol) of 6-Nitro-BHA in 150 mL ethanol.

-

Add 0.5 g of 10% Pd/C carefully (under inert atmosphere if possible to prevent ignition).

-

Purge the system with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

-

Endpoint: Reaction is complete when the yellow color of the nitro compound fades to a pale beige/colorless solution.

-

Filter through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the amine. Note: Aminophenols are sensitive to oxidation. Proceed immediately to Part 3 or store under nitrogen.

-

Part 3: Dye Synthesis (Diazotization & Coupling)[7]

Objective: Synthesize a sterically hindered azo dye using the amine derived above. Application: This protocol creates a "Disperse Red" analog suitable for polyester or hydrophobic polymers.

Protocol C: Diazotization

-

Acidification: Suspend 0.01 mol of the amine (from Part 2) in 30 mL of 4M HCl. Cool to 0-5°C in an ice-salt bath.

-

Nitrosation: Add a solution of sodium nitrite (0.7 g in 5 mL water) dropwise. Maintain temperature < 5°C.

-

Stirring: Stir for 30 minutes. The solution should become clear (diazonium salt formation).

-

Safety Check: Test with starch-iodide paper (should turn blue instantly, indicating excess nitrous acid). Destroy excess HNO₂ with a pinch of urea/sulfamic acid until starch-iodide test is negative.

Protocol D: Coupling (Example with 2-Naphthol)

-

Coupler Prep: Dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% NaOH solution. Cool to 5°C.

-

Coupling: Slowly add the cold diazonium salt solution (from Protocol C) to the alkaline 2-naphthol solution.

-

pH Control: Maintain pH ~9-10. A heavy precipitate (the dye) will form immediately.

-

Finishing: Stir for 1 hour. Acidify slightly with dilute acetic acid to neutralize. Filter the dye, wash with water, and dry.[6]

Workflow Visualization

The following diagram illustrates the chemical logic flow from the antioxidant BHA to the final chromophore, highlighting the critical intermediate role of the nitro-compound.

Caption: Logical synthesis workflow converting BHA into a stable azo dye via the 6-Nitro intermediate. Colors indicate reaction phases (Blue: Precursors, Yellow: Key Intermediate, Red: Final Chromophore).

Comparative Data & Performance Metrics

The inclusion of the tert-butyl group in the 6-Nitro-BHA precursor confers specific advantages compared to non-butylated analogs (e.g., standard nitroanisoles).

| Feature | 6-Nitro-BHA Derived Dye | Standard Nitroanisole Dye | Mechanism |

| Solubility (Organic) | High | Low/Moderate | Bulky alkyl group disrupts crystal packing, aiding dissolution in solvents. |

| Light Fastness | Enhanced (6-7/8) | Moderate (4-5/8) | Steric hindrance protects the azo (-N=N-) bond from UV/oxidative attack. |

| Wash Fastness | High | Moderate | Hydrophobicity of t-butyl group prevents water solubilization during washing. |

| Color Shift | Bathochromic (Redder) | Standard | Electron-donating effects of -OMe and alkyl groups lower the HOMO-LUMO gap. |

References

-

BenchChem. (2025).[7] Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol: Application Notes and Protocols. Retrieved from

-

Sigma-Aldrich. (n.d.).[8] 2-tert-Butyl-4-methoxyphenol for synthesis (Product No. 121-00-6).[2] Retrieved from

-

MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing. Retrieved from

-

Organic Chemistry Portal. (2014). Amine synthesis by nitro compound reduction. Retrieved from

-

AATCC. (n.d.). A Review of Disperse Dyes: Chemical Classes and Performance. Retrieved from

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. 2-tert-Butyl-4-methoxyphenol for synthesis 121-00-6 [sigmaaldrich.com]

- 3. WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide [mdpi.com]

Technical Support Center: Purification of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

Ticket ID: #PUR-NITRO-BHA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization, and Chromatography of Sterically Hindered Nitrophenols

Executive Summary

You are dealing with 2-tert-butyl-4-methoxy-6-nitrophenol (IUPAC). This molecule presents a "perfect storm" of purification challenges:

-

Steric Hindrance: The tert-butyl group disrupts crystal lattice formation, often leading to "oiling out" rather than precipitation.

-

Acidity/Polarity Duality: The nitro-phenol motif creates acidity (pKa ~7.0), causing streaking on silica gel, while the tert-butyl group imparts significant lipophilicity.

-

Regio-Isomer Contamination: If your starting material (BHA) was not >99% pure 2-isomer, you likely possess the 5-nitro isomer derived from 3-tert-butyl-4-methoxyphenol.

This guide moves beyond standard protocols to address the specific physical-organic behaviors of this nitro-BHA derivative.

Part 1: Critical Impurity Analysis (Know Your Enemy)

Before purification, you must identify what you are separating. The nitration of commercial Butylated Hydroxyanisole (BHA) is the most common synthesis route.

The Isomer Trap

Commercial BHA is a mixture of two isomers.[1] If you did not purify the starting material, your crude reaction mixture contains:

| Component | Origin | Structural Challenge | Removal Strategy |

| Target Molecule (6-Nitro-2-BHA) | Nitration of 2-tert-butyl-4-methoxyphenol | Sterically crowded (Nitro/OH/t-Butyl). | Crystallization (EtOH/Water). |

| Isomer A (2-Nitro-3-BHA) | Nitration of 3-tert-butyl-4-methoxyphenol | Less sterically hindered. | Requires chromatography; crystallizes poorly. |

| Quinones | Oxidation of methoxy group | Red/brown tars. | Base extraction (Quinones are neutral; Phenols are acidic). |

| Dinitro species | Over-nitration | Highly acidic; explosive potential. | Careful pH control during extraction. |

Part 2: Troubleshooting Workflows (Q&A Format)

Issue 1: "My product oils out during recrystallization instead of forming crystals."

Diagnosis: This is the "Melting Point Depression" effect caused by the bulky tert-butyl group and impurities. The tert-butyl group acts like a "grease ball," preventing the molecules from packing tightly. If the temperature drops too fast, the compound separates as a supercooled liquid (oil) before it can organize into a lattice.

Protocol: The "Scratch and Seed" Dual-Solvent Method Do not use a single solvent. You need a "pusher" (non-polar) and a "puller" (polar/protic).

-

Dissolution: Dissolve crude oil in a minimum amount of warm Ethanol (EtOH) or Methanol (MeOH) (approx. 50-60°C).

-

The Anti-Solvent: Slowly add warm Water dropwise until persistent turbidity is observed.

-

Re-solubilization: Add just enough warm EtOH to make it clear again.

-

Controlled Cooling: Wrap the flask in a towel (insulation) to cool slowly to room temperature.

-

Critical Step: If oil droplets appear, reheat immediately. You must reach the metastable zone where crystals form, not the labile zone where oil forms.

-

-

Seeding: If available, add a seed crystal at 30°C. If not, scratch the glass surface with a glass rod to induce nucleation.

Issue 2: "The compound streaks/tails badly on Silica Gel TLC and Columns."

Diagnosis: The nitro group ortho to the hydroxyl increases the acidity of the phenol (pKa drop). The acidic proton interacts with the silanol groups (Si-OH) on the silica, causing peak broadening and tailing.

Protocol: Acid-Modified Flash Chromatography You must suppress the ionization of the phenol on the column.

-

Mobile Phase Modifier: Add 0.5% to 1% Acetic Acid or Formic Acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH).

-

Why? This keeps the nitrophenol in its protonated (neutral) form, reducing interaction with the silica stationary phase [1].

-

-

Column Pre-treatment: Flush the column with the acidified mobile phase before loading the sample.

-

Loading: Load the sample using DCM (Dichloromethane); avoid dissolving in pure MeOH as it may cause band broadening at the start.

Issue 3: "The product is red/brown even after column chromatography."

Diagnosis: This indicates Quinone contamination or Phenoxide formation. Nitrophenols are often yellow; deep red usually implies the salt form (phenoxide) or oxidation byproducts.

Protocol: The Acidic Wash

-

Dissolve the solid in Ethyl Acetate .

-

Wash 2x with 1M HCl .

-

Mechanism: This forces the equilibrium entirely to the free phenol (yellow/pale) and removes any trace metal salts that might stabilize the colored phenoxide form.

-

-

Wash 1x with Brine.

-

Dry over Sodium Sulfate (

) . Do not use Magnesium Sulfate (

Part 3: Decision Logic & Workflow Visualization

Workflow 1: Purification Decision Tree

Use this logic to determine the correct purification route based on your crude purity.

Caption: Decision matrix for selecting between chromatographic separation and crystallization based on crude impurity profile.

Workflow 2: The "Oiling Out" Recovery Loop

Specific steps to take when crystallization fails.

Caption: Troubleshooting loop for handling the "oiling out" phenomenon common in tert-butyl substituted phenols.

Part 4: Quantitative Data & Physical Properties[2]

The following table summarizes expected properties. Note that melting points for nitrated BHA derivatives can vary based on the specific isomer mix; these values are for the pure 6-nitro-2-tert-butyl isomer.

| Property | Value / Range | Notes |

| Appearance | Yellow Crystalline Solid | Turns orange/red if basic (phenoxide). |

| Melting Point | 60°C - 80°C (Est.) | tert-butyl group lowers MP compared to simple nitrophenols. Broad range indicates impurity. |

| pKa | ~7.1 - 7.4 | More acidic than BHA (~10.5), less acidic than dinitrophenol (~4.0) [2]. |

| Solubility (Water) | Very Low (< 0.1 g/L) | Hydrophobic t-butyl dominates. |

| Solubility (Organic) | High | Soluble in DCM, EtOAc, EtOH, Ether. |

| TLC Rf (Hex/EtOAc 4:1) | ~0.4 - 0.6 | Requires acetic acid modifier to prevent streaking. |

Part 5: Safety & Handling (The Nitro Hazard)

Warning: While mono-nitro compounds are generally stable, the combination of an oxidizer (Nitro) and a fuel (t-butyl/methoxy) on the same ring requires caution.

-

Thermal Stability: Do not distill this compound to dryness at high heat. Nitrophenols can decompose explosively if concentrated and overheated.

-

Skin Contact: Nitrophenols are potent uncouplers of oxidative phosphorylation. They are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.

-

Waste: Segregate as "Halogen-free Organic / Toxic." Do not mix with strong oxidizers or reducing agents in the waste stream.

References

-

Sielc Technologies. (n.d.). Separation of Nitrophenol Isomers. Retrieved from [Link]

- Context: Validates the use of acetic acid modifiers in HPLC/TLC for nitrophenols to improve peak shape.

-

PubChem. (2025).[2] 2,6-Di-tert-butyl-4-nitrophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

- Context: Provides comparative pKa and physical property data for structurally similar sterically hindered nitrophenols.

- Context: Details the synthesis and isomer challenges of the starting material (BHA)

Sources

Technical Support Center: Stability & Storage of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

Executive Summary

You have inquired about 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene (chemically synonymous with 2-tert-butyl-4-methoxy-6-nitrophenol). This molecule presents a unique "stability paradox": it contains a hindered phenol (typically an antioxidant) and an ortho-nitro group (a strong chromophore and photo-activator).

The Critical Risk: The primary degradation pathway is not simple oxidation, but rather Ortho-Effect Photolysis . The proximity of the Nitro (-NO₂) and Hydroxyl (-OH) groups allows for rapid intramolecular hydrogen transfer upon exposure to light, leading to the formation of nitrous acid (HONO) and quinone-like degradation products.

Part 1: The Degradation Matrix (The "Why")

To prevent degradation, you must interrupt the specific chemical pathways that drive it.

| Instability Factor | Mechanism of Action | Visual Indicator | Prevention Strategy |

| Photolysis (Primary Risk) | The Ortho-Effect: UV/Visible light excites the nitro group, causing it to abstract the hydrogen from the adjacent hydroxyl group. This leads to ring cleavage or rearrangement. | Sample turns deep yellow, orange, or brick-red. | Absolute Darkness: Amber vials are insufficient; use secondary opaque containment (foil/box). |

| Oxidation | The methoxy group at C4 activates the ring, making it susceptible to radical attack, while the nitro group destabilizes the O-H bond. | Darkening / "Tar" formation on surface. | Inert Atmosphere: Store under Argon or Nitrogen headspace.[1][2] |

| Thermal Stress | Nitro groups reduce the thermal decomposition threshold. Heat accelerates the Arrhenius rate of hydrolysis or rearrangement. | Melting or fusing of powder. | Cold Storage: Maintain at -20°C. |

Diagram 1: The Ortho-Nitrophenol Degradation Pathway

This diagram illustrates why light is the enemy: the intramolecular "short circuit" between the Nitro and Hydroxyl groups.

Caption: Mechanism of light-induced degradation in ortho-nitrophenols. Note the "H-Transfer" step which bypasses standard oxidative protections.

Part 2: Storage Protocol (The "How")

Do not rely on standard "cool and dry" advice. Follow this Self-Validating Storage System .

Step-by-Step Preservation Workflow

-

Aliquot Immediately:

-

Avoid repeated freeze-thaw cycles. Upon receipt, weigh the compound into single-use aliquots (e.g., 5mg, 10mg) inside a glove box or low-humidity environment.

-

-

The "Double-Shell" Containment:

-

Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

-

Atmosphere: Purge the vial with Argon (heavier than air, sits on the crystals) rather than Nitrogen.

-

Secondary Container: Place the amber vial inside a Mylar bag or wrap strictly in aluminum foil.

-

-

Desiccation:

-

Place the foil-wrapped vials into a jar containing active desiccant (Silica Gel or Drierite). Nitro compounds can form hydrates; keeping them anhydrous is critical.

-

-

Thermal Lock:

-

Store at -20°C .

-

Diagram 2: The Storage Decision Tree

Caption: Decision tree for handling solid vs. solubilized nitro-phenolic compounds to maximize shelf-life.

Part 3: Troubleshooting & FAQs

Q1: The compound has turned from pale yellow to a deep orange/red. Is it still usable?

-

Diagnosis: This indicates photochemical degradation . The "red" shift is characteristic of quinone formation or nitrophenolate salts.

-

Action:

-

Stop: Do not use for quantitative kinetics or biological assays.

-

Salvage (Synthesis only): If used as a crude intermediate for synthesis, check purity via TLC/HPLC. If >90% pure, recrystallization (ethanol/water) may recover it.

-

Salvage (Bio-assay): Discard. The degradation products (quinones) are often cytotoxic and will skew toxicity data.

-

Q2: Can I store this compound in DMSO or Ethanol stock solutions?

-

Technical Insight:

-

DMSO: Risky for long-term storage. DMSO is hygroscopic, and water promotes hydrolysis. Furthermore, nucleophilic attack can occur over months.

-

Ethanol: Better, but volatile.

-

-

Recommendation: Prepare stock solutions fresh on the day of use . If you must store a solution, use anhydrous DMSO, purge with Argon, store at -80°C, and use within 1 week.

Q3: I see "caking" of the powder. Has it degraded?

-

Diagnosis: Caking usually implies moisture absorption (hygroscopicity).

-

Risk: Water molecules can bridge the nitro and hydroxyl groups, lowering the energy barrier for degradation.

-

Action: Dry the compound in a vacuum desiccator over P₂O₅ for 24 hours. Retest melting point. If the melting point is sharp (approx range 100-110°C, check specific CoA), it is recoverable.

Q4: Is this compound explosive?

-

Safety Analysis: While it is a nitro compound, mono-nitro phenols are generally stable. However, they can decompose violently if heated under confinement.

-

Protocol: Never heat the dry solid above 100°C. Do not scrape "caked" material with metal spatulas (spark risk); use Teflon/wood.

Part 4: Analytical Verification (QC)

Before using stored material for critical experiments, perform this rapid QC check:

-

Visual Inspection: Must be Pale Yellow crystalline powder. (Orange/Brown = Fail).

-

TLC System:

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV (254nm).[3]

-

Criteria: Single spot. A "streak" or a spot at the baseline indicates oxidative polymerization.

-

-

UV-Vis Spectrum:

-

Check the absorption max (

). A shift in

-

References

-

Photochemistry of Nitrophenols: Sangwan, M., & Zhu, L. (2016). "Absorption cross sections and direct photolysis of 2-nitrophenol." Journal of Physical Chemistry A. Link (Mechanistic basis for Ortho-effect photolysis).

-

Oxidation of Hindered Phenols: Pospíšil, J. (1991). "Chemical and photochemical behaviour of phenolic antioxidants in polymer stabilization." Polymer Degradation and Stability. Link (Explains the quinone formation pathway).

-

Storage of Light-Sensitive Organics: National Institutes of Health (NIH). "Guidelines for the Storage of Photosensitive Compounds." PubChem Laboratory Safety. Link

-

Ortho-Effect Mechanism: Bejan, I., et al. (2006). "The photolysis of ortho-nitrophenols: a new gas phase source of HONO."[4] Physical Chemistry Chemical Physics. Link (Establishes the H-transfer mechanism).

Sources

Technical Support Center: Navigating the Chemistry of Substituted Nitroaromatic Compounds

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]

- 3. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. epa.gov [epa.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. nj.gov [nj.gov]

- 13. carlroth.com [carlroth.com]

A Comparative Guide to 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene and Other Nitrophenolic Compounds: A Dive into Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, the nuanced structural modifications of bioactive scaffolds can lead to profound differences in efficacy and mechanism of action. Nitrophenolic compounds, a class of molecules characterized by a hydroxyl and a nitro group on a benzene ring, have garnered significant interest for their diverse biological activities, ranging from antioxidant and anti-inflammatory to cytotoxic effects. This guide provides a comparative analysis of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene, a substituted nitrophenol, and other members of this chemical family. We will explore their synthesis, delve into their comparative biological performance supported by experimental data, and elucidate the underlying structure-activity relationships that govern their function.

The Genesis of Functionalized Nitrophenols: A Synthetic Overview

The biological potential of nitrophenolic compounds is intrinsically linked to their chemical architecture. The synthesis of these molecules is, therefore, a critical aspect of their study. Generally, substituted nitrophenols can be prepared through several established routes, with electrophilic aromatic substitution being a cornerstone methodology.[1]

Proposed Synthesis of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

While specific literature on the direct synthesis of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene is not abundant, its synthesis can be logically inferred from the nitration of its precursor, 2-tert-butyl-4-methoxyphenol. 2-tert-butyl-4-methoxyphenol is a major component of the widely used antioxidant, butylated hydroxyanisole (BHA).[2][3]

The nitration of phenols is a classic example of electrophilic aromatic substitution, where the hydroxyl group acts as a potent activating ortho-, para-director.[1] In the case of 2-tert-butyl-4-methoxyphenol, the para position relative to the hydroxyl group is occupied by a methoxy group. The bulky tert-butyl group at the ortho position provides significant steric hindrance. Therefore, nitration is expected to occur at the available ortho position (position 6) relative to the hydroxyl group.

A plausible synthetic route would involve the reaction of 2-tert-butyl-4-methoxyphenol with a nitrating agent, such as dilute nitric acid or tert-butyl nitrite, under controlled conditions to favor mono-nitration.[1][4] The use of tert-butyl nitrite offers a chemoselective method for the nitration of phenols.[4]

Caption: Proposed synthesis of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene.

Comparative Biological Activities: A Data-Driven Analysis

The introduction of a nitro group onto a phenolic scaffold can significantly modulate its biological activity. Here, we compare the potential bioactivities of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene with other well-characterized nitrophenolic compounds.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[5] The antioxidant capacity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

The presence of electron-donating groups, such as alkyl and methoxy groups, on the phenolic ring generally enhances antioxidant activity. Conversely, electron-withdrawing groups like the nitro group tend to decrease the hydrogen-donating ability of the phenolic hydroxyl group, thereby reducing antioxidant activity.

Table 1: Comparative Antioxidant Activity of Phenolic and Nitrophenolic Compounds

| Compound | Assay | IC50 (µM) | Reference |

| 2-substituted-5-nitro-benzimidazole derivatives | DPPH | 3.17 - 7.59 µg/mL | [6] |

| (E)-3-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)phenyl palmitate | DPPH | More effective than ascorbic acid | [6] |

| Ascorbic Acid (Standard) | DPPH | 51.3 ± 0.1 | [6] |

Note: Direct DPPH data for 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene is not available in the cited literature. The data presented is for other nitro-containing compounds to provide a comparative context.

Based on structure-activity relationships, it is hypothesized that 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene would exhibit lower antioxidant activity compared to its non-nitrated precursor, 2-tert-butyl-4-methoxyphenol, due to the electron-withdrawing nature of the nitro group. However, the presence of the electron-donating tert-butyl and methoxy groups may still confer some residual antioxidant capacity.

Anti-inflammatory Activity